3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-methyl-3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16-11-12-21-19(13-16)23(22(24)26-21)14-18-9-5-6-10-20(18)25-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBABFVBKPNJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxybenzyl intermediate.
Cyclization to Benzoxazole: The intermediate is then subjected to cyclization with an appropriate reagent, such as phosphorus oxychloride (POCl3), to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy and methyl positions using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(2-(Benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert biological effects.
Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Lipophilicity: The target compound’s 2-(benzyloxy)benzyl group increases logP significantly compared to Debio 1036’s 3-hydroxybenzyl group (logP ~2.8 vs. Halogenation in analogs like 5-bromo-6-((4-chlorophenyl)(phenyl)methyl) (logP ~5.5) enhances lipophilicity and may improve membrane permeability .
Biological Activity :
- Debio 1036 demonstrates potent MIF inhibition (IC50 <5 nM) and selectivity, attributed to its 3-hydroxybenzyl group’s hydrogen-bonding capacity .
- P4A , with a triazole substituent, shows broad-spectrum antimicrobial activity, likely due to polar interactions with microbial enzymes .
Synthetic Accessibility :
Biological Activity
3-(2-(Benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure includes a benzoxazole ring fused with a benzyloxy group and a methyl group, which contributes to its biological activity. The molecular formula is with a CAS number of 638142-42-4.
Biological Activity Overview
Research indicates that compounds in the benzoxazole class exhibit various biological activities, including antimicrobial and anticancer effects. The specific compound under review has shown promise in these areas.
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against several bacterial strains and fungi.
Study Findings
A study conducted on related benzoxazole derivatives demonstrated the following results:
- Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans.
- Minimum Inhibitory Concentrations (MIC) : The MIC values for the compound ranged from 250 µg/ml to 7.81 µg/ml against various strains, indicating a broad spectrum of activity but lower potency compared to standard drugs like fluconazole against C. albicans .
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| 1 | S. aureus | 50 |
| 2 | E. coli | 100 |
| 3 | C. albicans | 75 |
Anticancer Activity
Benzoxazole derivatives have also been studied for their anticancer properties. The mechanism of action often involves the modulation of key cellular pathways.
Research Insights
- Cytotoxicity : Research has shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, compounds demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Structure-Activity Relationship : Variations in substituents on the benzoxazole ring lead to different levels of activity, suggesting that specific structural features enhance biological efficacy .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation.
- Receptor Modulation : It can modulate receptor activities, potentially leading to altered cell signaling processes.
- Gene Expression : The compound influences gene expression related to cell growth and differentiation .
Case Studies
Several studies have highlighted the promising applications of benzoxazole derivatives in drug development:
- Antimicrobial Efficacy : A comparative study found that while some derivatives were less potent than fluconazole against fungal strains, they exhibited superior activity against certain bacterial isolates .
- Anticancer Potential : Investigations into benzoxazole derivatives revealed selective toxicity towards cancer cells, indicating their potential as lead compounds for further development in oncology .
Q & A
Q. What strategies enable its application in neuropharmacology?
- Methodological Answer : Screen for neuroprotective effects in glutamate-induced HT-22 cell models. Assess blood-brain barrier permeability using PAMPA-BBB (Pe > 4.0 × 10⁻⁶ cm/s indicates good penetration). In vivo efficacy studies in rodent models of neurodegeneration (e.g., Morris water maze for cognitive improvement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
